Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a sulfonyl group attached to a brominated and trifluoromethoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the piperazine is reacted with a sulfonyl chloride derivative of the desired phenyl group.
Bromination and Trifluoromethoxylation: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) and then trifluoromethoxylated using appropriate reagents such as trifluoromethoxy iodide.
Carbamate Formation: The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although it is generally stable under mild conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under polar aprotic solvents.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used for specific transformations.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives can be obtained.
Hydrolysis Products: The primary amine derivative is a common product from carbamate hydrolysis.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many bioactive molecules, and the presence of the sulfonyl and trifluoromethoxy groups can enhance binding affinity and selectivity towards biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((5-bromo-2-fluorophenyl)sulfonyl)piperazine-1-carboxylate
- Tert-butyl 4-((5-bromopyrimidin-2-yl)piperazine-1-carboxylate)
Uniqueness
The presence of the trifluoromethoxy group in tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s electronic properties and biological activity, making it a unique candidate for specific applications in drug design and material science.
By understanding the synthesis, reactions, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF3N2O5S/c1-15(2,3)27-14(23)21-6-8-22(9-7-21)28(24,25)13-10-11(17)4-5-12(13)26-16(18,19)20/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCREZVIHDZJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112015 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-30-6 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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